molecular formula C11H14 B14604945 2,7-Methanonaphthalene, 1,2,4a,7,8,8a-hexahydro- CAS No. 58008-61-0

2,7-Methanonaphthalene, 1,2,4a,7,8,8a-hexahydro-

Cat. No.: B14604945
CAS No.: 58008-61-0
M. Wt: 146.23 g/mol
InChI Key: XGXAULPCJNRIKG-UHFFFAOYSA-N
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Description

2,7-Methanonaphthalene, 1,2,4a,7,8,8a-hexahydro- is a polycyclic hydrocarbon compound It is characterized by its unique structure, which includes a fused ring system with both saturated and unsaturated carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Methanonaphthalene, 1,2,4a,7,8,8a-hexahydro- typically involves the Diels-Alder reaction, a well-known method for constructing polycyclic structures. The reaction between a diene and a dienophile under thermal conditions leads to the formation of the desired compound. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts may also be employed to improve the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,7-Methanonaphthalene, 1,2,4a,7,8,8a-hexahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of fully saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce functional groups such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives and nitro compounds.

Scientific Research Applications

2,7-Methanonaphthalene, 1,2,4a,7,8,8a-hexahydro- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,7-Methanonaphthalene, 1,2,4a,7,8,8a-hexahydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the functional groups present on the compound and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2H-2,4a-Methanonaphthalen-8(5H)-one, 1,3,4,6,7,8a-hexahydro-1,1,5,5-tetramethyl-
  • 1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl-)
  • 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-

Uniqueness

2,7-Methanonaphthalene, 1,2,4a,7,8,8a-hexahydro- is unique due to its specific ring structure and the presence of both saturated and unsaturated carbon atoms. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in synthesis and materials science.

Properties

CAS No.

58008-61-0

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

tricyclo[5.3.1.04,9]undeca-2,5-diene

InChI

InChI=1S/C11H14/c1-3-10-4-2-9-5-8(1)6-11(10)7-9/h1-4,8-11H,5-7H2

InChI Key

XGXAULPCJNRIKG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1C=CC3C=C2

Origin of Product

United States

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